4-Cyclopropoxy-3-(methylsulfonamido)picolinamide
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Overview
Description
4-Cyclopropoxy-3-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a picolinamide core
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-(methylsulfonamido)picolinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The synthesis begins with the preparation of the picolinamide core through the reaction of picolinic acid with an appropriate amine under dehydrating conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the picolinamide intermediate.
Addition of the Methylsulfonamido Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
4-Cyclopropoxy-3-(methylsulfonamido)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles like amines or thiols replace the cyclopropoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-3-(methylsulfonamido)picolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The molecular targets and pathways involved depend on the specific biological activity being studied, such as inhibition of kinases or modulation of receptor activity.
Comparison with Similar Compounds
4-Cyclopropoxy-3-(methylsulfonamido)picolinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide: This compound has a similar structure but includes an additional methyl group on the nitrogen atom.
4-(4-Aminophenoxy)picolinamide: This derivative has an aminophenoxy group instead of the cyclopropoxy group and has been studied for its potential antitumor activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O4S |
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Molecular Weight |
271.30 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-(methanesulfonamido)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-18(15,16)13-8-7(17-6-2-3-6)4-5-12-9(8)10(11)14/h4-6,13H,2-3H2,1H3,(H2,11,14) |
InChI Key |
FDAUVQMQTUBJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CN=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
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